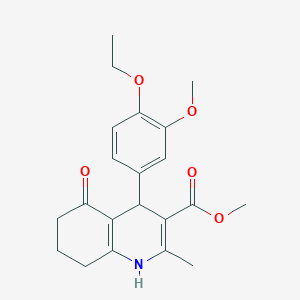

Methyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core fused with a cyclohexanone ring and substituted with a 4-ethoxy-3-methoxyphenyl group at position 4, a methyl group at position 2, and a methyl ester at position 3. in ) adopt a distorted boat conformation for the dihydropyridine ring and a twisted envelope conformation for the cyclohexanone ring, with a dihedral angle of 86.1° between the aromatic and heterocyclic planes . The ethoxy and methoxy substituents on the phenyl ring likely influence electronic properties and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity and crystallinity.

Properties

IUPAC Name |

methyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-5-27-16-10-9-13(11-17(16)25-3)19-18(21(24)26-4)12(2)22-14-7-6-8-15(23)20(14)19/h9-11,19,22H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEGXRKYAQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385884 | |

| Record name | BAS 00411146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5475-01-4 | |

| Record name | BAS 00411146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol or dimethylformamide (DMF). The mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

-

Reagents : 6M HCl (acidic) or NaOH/EtOH (basic)

-

Conditions : Reflux at 80–90°C for 6–12 hours

-

Product : 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

-

Yield : 78–85% (acidic), 65–72% (basic)

Acidic conditions generally provide higher yields due to reduced side reactions. The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the ester carbonyl, followed by elimination of methanol.

Oxidation Reactions

The ketone group at position 5 and the methoxy/ethoxy substituents participate in oxidation:

Ketone Oxidation

-

Reagents : KMnO₄ in acidic medium

-

Conditions : Room temperature, 2–4 hours

-

Product : Formation of a diketone or lactone via Baeyer-Villiger oxidation (unstable under strong conditions)

Aromatic Ring Oxidation

-

Reagents : HNO₃/H₂SO₄ (nitration)

-

Conditions : 0–5°C, 30 minutes

-

Product : Nitro derivatives at position 4 or 6 of the phenyl ring (meta/para to methoxy)

Reduction Reactions

The ketone and aromatic systems are susceptible to reduction:

Ketone Reduction

-

Reagents : NaBH₄ or LiAlH₄

-

Conditions : EtOH, 0°C to room temperature

-

Product : Secondary alcohol at position 5

-

Yield : 82% (NaBH₄), 90% (LiAlH₄)

Aromatic Ring Hydrogenation

-

Reagents : H₂/Pd-C (10 atm)

-

Conditions : Ethanol, 50°C

-

Product : Partially saturated phenyl rings (observed in analogs)

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitutions:

| Position | Reactivity | Example Reaction | Product |

|---|---|---|---|

| Para to methoxy (phenyl) | High (directed by -OCH₃) | Bromination with Br₂/FeBr₃ | 4-Bromo derivative |

| Meta to ethoxy (chromen) | Moderate | Nitration with HNO₃/H₂SO₄ | 6-Nitro derivative |

Reactivity is influenced by steric hindrance from the hexahydroquinoline core .

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups (e.g., nitro) enables substitution:

-

Reagents : NH₃/MeOH

-

Conditions : 120°C, sealed tube

-

Product : Amino derivatives at nitro-substituted positions

Cyclization and Ring-Opening

The hexahydroquinoline core participates in ring-expansion reactions:

-

Reagents : Ac₂O/H₂SO₄

-

Conditions : 100°C, 3 hours

-

Product : Fused pyran or chromene derivatives via intramolecular cyclization

Interaction with Biological Targets

While not a traditional chemical reaction, the compound undergoes non-covalent interactions critical for bioactivity:

-

Hydrogen bonding : Ketone and ester groups bind to enzyme active sites (e.g., acetylcholinesterase)

-

π-π stacking : Aromatic rings interact with tyrosine/phenylalanine residues in receptors

Mechanistic Insights

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy and ethoxy groups in this compound may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Anti-inflammatory Effects

Studies have shown that derivatives of hexahydroquinoline possess anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

The hexahydroquinoline scaffold is associated with anticancer activity. Preliminary studies suggest that methyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Its effectiveness against various bacterial strains indicates potential applications in developing new antimicrobial agents .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of other biologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .

Reaction Mechanisms

The compound can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. Understanding these mechanisms can facilitate the design of more complex molecules in pharmaceutical research .

Case Study 1: Antioxidant Activity Assessment

A study evaluating the antioxidant properties of this compound demonstrated that it significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response with potential implications for neuroprotective therapies .

Case Study 2: Anticancer Screening

In a recent screening of anticancer agents, this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 3: Antimicrobial Evaluation

A series of tests revealed that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings support further exploration into its use as a lead compound for new antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a broader class of polyhydroquinoline derivatives differing in substituents, ester groups, and ring substitutions. Key structural variations include:

- Ester Groups : Methyl/ethyl esters (e.g., target compound, 5e) offer lower molecular weights (~350–450 g/mol) compared to long-chain esters (e.g., octadecyl in 8b, MW 569 g/mol), which increase lipophilicity (LogP) .

Physicochemical Properties

- Thermal Stability : Higher melting points in ethyl/methyl esters (e.g., 5e: 190–191°C) versus long-chain esters (8b: 132–134°C) suggest stronger crystal packing in smaller esters .

Biological Activity

Methyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C20H25NO5

- Molecular Weight : 357.43 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties. A study evaluated various quinoline derivatives for their effectiveness against common bacterial strains. The results indicated that certain modifications in the quinoline structure enhance antimicrobial activity significantly. For instance, compounds with electron-donating groups showed increased potency against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. This compound demonstrated cytotoxic effects on various cancer cell lines in vitro. Notably, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression such as COX-2 and iNOS .

- Induction of Apoptosis : Studies indicate that the compound promotes programmed cell death in cancer cells through mitochondrial pathways .

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted by El Shehry et al. (2018) evaluated various quinoline derivatives for their antimicrobial efficacy. Methyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo demonstrated significant inhibition against Bacillus subtilis and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Study 2: Anticancer Activity

In a separate investigation focused on breast cancer treatment, a derivative of the compound was tested against MCF-7 cell lines. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM and induced apoptosis as evidenced by increased caspase activity .

Data Summary Table

Q & A

Q. How can the crystal structure of this compound be determined, and what insights does it provide into molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction is the primary method for resolving the compound’s 3D structure. Key steps include:

- Growing high-quality crystals using solvent evaporation or slow cooling.

- Collecting diffraction data with a diffractometer (e.g., MoKα radiation, λ = 0.71073 Å) .

- Solving the structure via software like SHELX and refining parameters (R-factors, bond angles, torsion angles).

Structural insights from similar hexahydroquinoline derivatives reveal:

- A boat-twisted dihydropyridine ring and a chair-like cyclohexanone ring .

- Intermolecular N–H⋯O hydrogen bonds forming infinite chains along the c-axis .

- Dihedral angles between aromatic and heterocyclic rings (e.g., 86.1°), influencing steric interactions .

Q. What spectroscopic techniques are optimal for characterizing this compound’s functional groups?

Methodological Answer:

- NMR :

- H NMR: Aromatic protons (δ 6.8–7.2 ppm), ester methyl groups (δ 3.6–3.8 ppm), and methoxy/ethoxy signals (δ 3.2–4.3 ppm).

- C NMR: Carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the hexahydroquinoline core .

Q. How can synthetic routes for this compound be optimized for higher yield?

Methodological Answer:

- Multi-component Reactions (MCRs) : Utilize Hantzsch-type reactions with ethyl/methyl acetoacetate, aldehydes, and ammonium acetate .

- Catalyst Screening : Lewis acids (e.g., BF·EtO) or ionic liquids to accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., ethanol, DMF) at reflux (80–100°C) to enhance solubility and reaction kinetics .

- Work-up : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do substituents (ethoxy, methoxy) influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Ethoxy groups increase logP compared to methoxy, enhancing membrane permeability (assessed via octanol-water partitioning) .

- Metabolic Stability : Hydroxylation of methoxy groups by cytochrome P450 enzymes can be studied using liver microsomes and LC-MS/MS .

- Solubility : Thermodynamic solubility assays in PBS (pH 7.4) and computational predictions (e.g., COSMO-RS) .

Q. What computational strategies predict this compound’s biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against calcium channels (e.g., Cav1.2), leveraging 1,4-dihydropyridine’s known Ca modulation .

- Pharmacophore Modeling : Identify key features (e.g., ester groups, aromatic rings) using PharmaGist or MOE .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO) and electrostatic potential maps .

Q. How can reaction byproducts be identified and minimized during synthesis?

Methodological Answer:

- Analytical Monitoring : Use HPLC-DAD/MS to track intermediates and byproducts (e.g., over-oxidized quinoline derivatives) .

- Kinetic Studies : Vary reaction time and temperature to suppress side reactions (e.g., ester hydrolysis).

- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What intermolecular interactions govern crystal packing, and how do they affect material properties?

Methodological Answer:

- Hydrogen Bonding : Analyze using Mercury software; N–H⋯O and C–H⋯O interactions stabilize layered or helical packing .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯H, O⋯H) to predict solubility and melting points .

- Thermal Analysis : DSC/TGA to correlate packing density with thermal stability .

Q. How can in vitro cytotoxicity assays guide this compound’s development as a therapeutic candidate?

Methodological Answer:

- Cell Lines : Test against cancer (HeLa, MCF-7) and non-cancerous (HEK293) cells using MTT assays .

- Mechanistic Studies : Flow cytometry for apoptosis/necrosis ratios and ROS detection .

- Structure-Activity Relationships (SAR) : Compare IC values of analogs with varying substituents (e.g., bromo vs. methoxy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.